Cas no 14594-24-2 (ethyl 5-chloro-4-oxopentanoate)
ethyl 5-chloro-4-oxopentanoate Chemical and Physical Properties
Names and Identifiers
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- Pentanoic acid, 5-chloro-4-oxo-, ethyl ester
- ethyl 5-chloro-4-oxopentanoate
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Computed Properties
- Exact Mass: 178.03973
Experimental Properties
- PSA: 43.37
ethyl 5-chloro-4-oxopentanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B125933-10mg |
ethyl 5-chloro-4-oxopentanoate |
14594-24-2 | 10mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B125933-50mg |
ethyl 5-chloro-4-oxopentanoate |
14594-24-2 | 50mg |
$ 250.00 | 2022-06-07 | ||
| TRC | B125933-100mg |
ethyl 5-chloro-4-oxopentanoate |
14594-24-2 | 100mg |
$ 365.00 | 2022-06-07 | ||
| A2B Chem LLC | AA64009-2.5g |
Pentanoic acid, 5-chloro-4-oxo-, ethyl ester |
14594-24-2 | 95% | 2.5g |
$2039.00 | 2024-04-20 | |
| A2B Chem LLC | AA64009-5g |
Pentanoic acid, 5-chloro-4-oxo-, ethyl ester |
14594-24-2 | 95% | 5g |
$3000.00 | 2024-04-20 | |
| A2B Chem LLC | AA64009-10g |
Pentanoic acid, 5-chloro-4-oxo-, ethyl ester |
14594-24-2 | 95% | 10g |
$4431.00 | 2024-04-20 | |
| A2B Chem LLC | AA64009-50mg |
Pentanoic acid, 5-chloro-4-oxo-, ethyl ester |
14594-24-2 | 95% | 50mg |
$273.00 | 2024-04-20 | |
| A2B Chem LLC | AA64009-100mg |
Pentanoic acid, 5-chloro-4-oxo-, ethyl ester |
14594-24-2 | 95% | 100mg |
$390.00 | 2024-04-20 | |
| A2B Chem LLC | AA64009-250mg |
Pentanoic acid, 5-chloro-4-oxo-, ethyl ester |
14594-24-2 | 95% | 250mg |
$542.00 | 2024-04-20 | |
| A2B Chem LLC | AA64009-500mg |
Pentanoic acid, 5-chloro-4-oxo-, ethyl ester |
14594-24-2 | 95% | 500mg |
$833.00 | 2024-04-20 |
ethyl 5-chloro-4-oxopentanoate Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on ethyl 5-chloro-4-oxopentanoate
Pentanoic acid, 5-chloro-4-oxo-, ethyl ester (CAS No. 14594-24-2): A Comprehensive Overview in Modern Chemical Biology
Pentanoic acid, 5-chloro-4-oxo-, ethyl ester, with the chemical formula C8H7ClO3, is a significant compound in the realm of chemical biology and pharmaceutical research. Its unique structural features, characterized by a chlorinated pentanoic acid backbone with an ethyl ester substituent, make it a valuable intermediate in synthetic chemistry and a potential candidate for various biological applications. This article delves into the compound's properties, synthesis methods, and its emerging role in contemporary research.
The molecular structure of Pentanoic acid, 5-chloro-4-oxo-, ethyl ester (CAS No. 14594-24-2) consists of a five-carbon chain with a carboxylic acid group at one end and a chloro-substituted ketone group at the fourth carbon. The presence of the ethyl ester moiety at the carboxylic acid end enhances its solubility in organic solvents, making it more versatile in chemical reactions. This structural configuration not only imparts unique reactivity but also opens up possibilities for its use in drug development and biochemical studies.
In recent years, the interest in Pentanoic acid, 5-chloro-4-oxo-, ethyl ester has surged due to its potential applications in medicinal chemistry. Researchers have been exploring its role as a precursor in the synthesis of more complex molecules, particularly in the development of novel antibiotics and anti-inflammatory agents. The chloro-substituted ketone group is particularly attractive because it can undergo various transformations, such as nucleophilic addition and condensation reactions, which are pivotal in constructing intricate molecular frameworks.
The synthesis of Pentanoic acid, 5-chloro-4-oxo-, ethyl ester typically involves multi-step organic reactions starting from readily available precursors. One common synthetic route involves the chlorination of pentanoic acid followed by condensation with an appropriate reagent to introduce the ethyl ester group. Advanced techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions have also been employed to optimize yield and purity. These synthetic methodologies highlight the compound's importance as a building block in industrial-scale chemical production.
Recent studies have begun to uncover the biological significance of Pentanoic acid, 5-chloro-4-oxo-, ethyl ester. Researchers have observed that derivatives of this compound exhibit promising biological activities, including antimicrobial and anti-cancer properties. The chloro-substituent is believed to enhance binding affinity to biological targets, making it an attractive scaffold for drug design. For instance, modifications to the ethyl ester group have led to compounds that show selective inhibition of certain enzymes involved in cancer cell proliferation.
The compound's potential in drug development is further supported by its ability to interact with various biological pathways. Computational studies have demonstrated that Pentanoic acid, 5-chloro-4-oxo-, ethyl ester can modulate key signaling pathways associated with inflammation and cell growth. These findings have prompted further investigation into its mechanism of action and its potential as a therapeutic agent. Additionally, its structural flexibility allows for easy derivatization, enabling researchers to fine-tune its properties for specific applications.
In the field of chemical biology, Pentanoic acid, 5-chloro-4-oxo-, ethyl ester serves as a valuable tool for studying enzyme kinetics and metabolic pathways. Its reactivity with various biomolecules has provided insights into the function of key enzymes involved in lipid metabolism. Such studies are crucial for understanding diseases related to metabolic disorders and developing targeted treatments. The compound's ability to act as a probe molecule has also been utilized in high-throughput screening assays to identify novel bioactive compounds.
The industrial relevance of Pentanoic acid, 5-chloro-4-oxo-, ethyl ester extends beyond academic research. Its synthesis and application in pharmaceuticals underscore its importance as an intermediate in large-scale chemical manufacturing. Companies specializing in fine chemicals have integrated this compound into their product portfolios due to its versatility and utility in drug development pipelines. As demand for specialized chemicals grows, the role of intermediates like Pentanoic acid, 5-chloro-4-oxo-, ethyl ester is expected to expand further.
The environmental impact of producing and using Pentanoic acid, 5-chloro-4-oxo-, ethyl ester is another area of concern that researchers are addressing. Efforts are being made to develop greener synthetic routes that minimize waste and reduce energy consumption. Additionally, studies are underway to assess its biodegradability and potential ecological effects. These initiatives align with broader trends in sustainable chemistry aimed at reducing the environmental footprint of chemical processes.
In conclusion, Pentanoic acid, 5-chloro-4-oxo-, ethyl ester (CAS No. 14594-24-2) is a multifaceted compound with significant implications in chemical biology and pharmaceutical research. Its unique structural features make it a valuable intermediate for synthesizing complex molecules, while its biological activities open up possibilities for therapeutic applications. As research continues to uncover new aspects of this compound's properties and potential uses, it will undoubtedly play an increasingly important role in advancing scientific knowledge and developing innovative treatments for various diseases.
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